molecular formula C14H16N2O6S B2839716 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034298-08-1

3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2839716
CAS No.: 2034298-08-1
M. Wt: 340.35
InChI Key: OLMGYPNJVNIGPB-UHFFFAOYSA-N
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Description

3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl sulfonyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using a sulfonyl chloride derivative of 2-methoxyphenyl, typically in the presence of a base such as triethylamine.

    Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of an appropriate precursor to form the oxazolidine-2,4-dione ring, which can be achieved under various conditions, including heating with a suitable dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Medicine: Its structural features suggest potential pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects depends on its specific interactions with molecular targets. These interactions can involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Binding: The compound could intercalate with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)oxazolidine-2,4-dione
  • 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-4-yl)oxazolidine-2,4-dione
  • 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may exhibit unique properties due to the specific positioning of its functional groups, which can influence its reactivity, biological activity, and overall stability. The presence of the oxazolidine-2,4-dione ring, in particular, can confer distinct chemical and pharmacological characteristics.

Properties

IUPAC Name

3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S/c1-21-11-4-2-3-5-12(11)23(19,20)15-7-6-10(8-15)16-13(17)9-22-14(16)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMGYPNJVNIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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